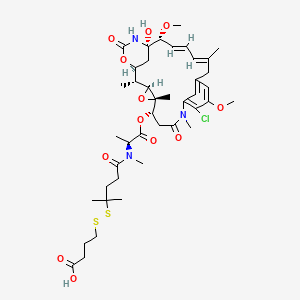

DBA-DM4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[5-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-2-methyl-5-oxopentan-2-yl]disulfanyl]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H60ClN3O12S2/c1-24-13-11-14-31(55-10)42(53)23-30(56-39(52)44-42)25(2)37-41(6,58-37)32(22-34(48)46(8)28-20-27(19-24)21-29(54-9)36(28)43)57-38(51)26(3)45(7)33(47)16-17-40(4,5)60-59-18-12-15-35(49)50/h11,13-14,20-21,25-26,30-32,37,53H,12,15-19,22-23H2,1-10H3,(H,44,52)(H,49,50)/b14-11+,24-13+/t25-,26+,30+,31-,32+,37+,41+,42+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORSKCTIDJPPMJJ-CYZHRDLYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)O)C)C)OC)(NC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)SSCCCC(=O)O)C)\C)OC)(NC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H60ClN3O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

898.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905449-84-5 | |

| Record name | N2'-(4-((3-Carboxypropyl)dithio)-4-methyl-1-oxopentyl)-N2'-deacetylmaytansine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0905449845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N2'-(4-((3-CARBOXYPROPYL)DITHIO)-4-METHYL-1-OXOPENTYL)-N2'-DEACETYLMAYTANSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OX9S087G5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The CRISPR-Cas9 System: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

The advent of the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has revolutionized the field of genome engineering. Its relative simplicity, high efficiency, and versatility have made it an indispensable tool in basic research, biotechnology, and the development of novel therapeutics. This technical guide provides an in-depth exploration of the core mechanism of action of the CRISPR-Cas9 system, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Components and Overall Mechanism

The CRISPR-Cas9 system, in its most commonly used form derived from Streptococcus pyogenes (SpCas9), functions as a programmable molecular scissor to induce site-specific double-strand breaks (DSBs) in DNA.[1][2] This process is primarily mediated by two key components:

-

Cas9 Protein: A large (approximately 160 kDa) DNA endonuclease. The Cas9 protein has a bilobed architecture, consisting of a recognition (REC) lobe and a nuclease (NUC) lobe. The NUC lobe contains two distinct nuclease domains: the HNH domain, which cleaves the DNA strand complementary to the guide RNA (the target strand), and the RuvC-like domain, which cleaves the non-complementary strand (the non-target strand).[3]

-

Guide RNA (gRNA): A synthetic RNA molecule, typically around 100 nucleotides in length, that directs the Cas9 protein to a specific target sequence in the genome.[1] The gRNA is a chimeric molecule composed of two parts:

-

CRISPR RNA (crRNA): A 17-20 nucleotide sequence at the 5' end that is complementary to the target DNA sequence and provides the specificity for the system.

-

trans-activating crRNA (tracrRNA): A scaffold sequence that binds to the Cas9 protein, inducing a conformational change that activates its nuclease activity.[4]

-

The overall mechanism can be conceptualized in three distinct phases: recognition, cleavage, and repair.[5]

Recognition Phase

The process begins with the formation of a ribonucleoprotein (RNP) complex between the Cas9 protein and the gRNA. This complex then scans the genome for a specific, short DNA sequence known as the Protospacer Adjacent Motif (PAM).[6] For SpCas9, the canonical PAM sequence is 5'-NGG-3', where 'N' can be any nucleotide.[6] The PAM sequence is crucial for Cas9 to bind to the DNA and is not part of the gRNA sequence.[6]

Upon binding to a PAM sequence, the Cas9 protein unwinds the adjacent DNA double helix.[7] The crRNA portion of the gRNA then attempts to hybridize with the complementary DNA strand. If a sufficient match is found (typically a "seed" region of 8-12 nucleotides at the 3' end of the crRNA is critical for initial binding), a stable DNA-RNA heteroduplex is formed.[8] This hybridization event triggers a conformational change in the Cas9 protein, positioning the nuclease domains for cleavage.[7]

Cleavage Phase

Once the Cas9-gRNA complex is stably bound to the target DNA, the two nuclease domains, HNH and RuvC, are activated to cleave the DNA.[3] The HNH domain cuts the target strand, while the RuvC domain cuts the non-target strand.[3] This coordinated cleavage results in a double-strand break (DSB), typically 3-4 base pairs upstream of the PAM sequence.[5]

Repair Phase

The cell's natural DNA repair machinery is immediately recruited to the site of the DSB. There are two major pathways for repairing DSBs, each with different outcomes for genome editing:

-

Non-Homologous End Joining (NHEJ): This is the more frequent and rapid repair mechanism.[9] It directly ligates the broken DNA ends back together. However, this process is error-prone and often results in the insertion or deletion of a few nucleotides (indels).[9] These indels can cause a frameshift mutation, leading to the functional knockout of a gene.

-

Homology-Directed Repair (HDR): This pathway is active primarily in the S and G2 phases of the cell cycle and is less efficient than NHEJ.[9] HDR uses a homologous DNA template to accurately repair the break. Scientists can exploit this by providing an exogenous donor DNA template containing a desired genetic modification (e.g., a single nucleotide polymorphism, an insertion of a tag, or a corrected gene sequence).[4] The cell's machinery will then use this template to repair the DSB, incorporating the desired edit into the genome.[4]

Quantitative Data on CRISPR-Cas9 Performance

The efficiency and specificity of CRISPR-Cas9 are critical parameters for its successful application. These can be influenced by a variety of factors, including the choice of Cas9 variant, the design of the gRNA, the delivery method, and the target cell type.

Table 1: Factors Affecting CRISPR-Cas9 Cleavage Efficiency

| Factor | Influence on Efficiency | Reference |

| gRNA Sequence | The 20-nucleotide guide sequence significantly impacts on-target activity. Specific nucleotide compositions at certain positions can enhance or reduce efficiency. | [10] |

| GC Content of gRNA | A GC content between 40-60% is generally considered optimal for high cleavage efficiency.[11] | [11] |

| Chromatin Accessibility | Targeting regions of open, accessible chromatin (euchromatin) leads to higher editing efficiency compared to tightly packed heterochromatin. | [10] |

| Cas9 Variant | Engineered Cas9 variants can exhibit altered PAM specificities and improved on-target activity. | [3] |

| Delivery Method | The method of delivering the Cas9 and gRNA (e.g., plasmid, RNP, viral vector) affects the expression levels and duration of the components, thereby influencing efficiency.[12] | [12] |

| Cell Type | The intrinsic DNA repair machinery and transfection efficiency of the target cell line can greatly influence the final editing outcome. | [13] |

Table 2: Comparison of On-Target and Off-Target Mutation Frequencies for Different Cas9 Systems

| Cas9 System | On-Target Mutation Frequency (%) | Off-Target Mutation Frequency (%) | Reference |

| Wild-type SpCas9 | ~62.6% | 9.4% - 93.6% at some sites | [14] |

| SpCas9-HF1 | Maintained or slightly reduced | Reduced by ~95.4% | [12] |

| eSpCas9 | Maintained or slightly reduced | Reduced by ~94.1% | [12] |

| evoCas9 | Maintained or slightly reduced | Reduced by ~98.7% | [12] |

| Paired SpCas9 Nickases | Generally lower than wild-type | Significantly reduced | [12] |

Note: Frequencies are highly dependent on the specific gRNA, target locus, and experimental conditions.

Table 3: Comparison of NHEJ and HDR Repair Outcomes

| Repair Pathway | Outcome | Typical Efficiency | Key Characteristics | Reference |

| NHEJ | Gene knockout (indels) | High | Error-prone, active throughout the cell cycle, does not require a template. | [9] |

| HDR | Precise gene editing (knock-in) | Low to moderate | High fidelity, primarily active in S/G2 phases, requires a donor template.[9] | [9][15] |

Experimental Protocols

This section provides an overview of the key experimental protocols involved in a typical CRISPR-Cas9 gene editing experiment.

Guide RNA (sgRNA) Design

The design of a high-quality sgRNA is paramount for successful and specific genome editing.

Methodology:

-

Identify Target Region: Define the genomic locus to be targeted. For gene knockouts, it is often recommended to target an early exon.[8]

-

Locate PAM Sequences: Scan the target region for the appropriate PAM sequence (e.g., 5'-NGG-3' for SpCas9).[16] The target sequence will be the 20 nucleotides immediately upstream of the PAM.[16]

-

Utilize Design Tools: Employ computational tools (e.g., CHOPCHOP, CRISPOR) to predict the on-target efficiency and potential off-target sites for candidate sgRNAs.[17] These tools often score guides based on factors like GC content and sequence composition.[17]

-

Select Top Candidates: Choose 2-4 sgRNAs with high predicted on-target scores and minimal predicted off-target effects for experimental validation.[18]

Delivery of CRISPR-Cas9 Components

The Cas9 protein and sgRNA can be delivered into cells in various formats. The delivery of a pre-formed Cas9-sgRNA ribonucleoprotein (RNP) complex is often preferred as it leads to transient activity and can reduce off-target effects.[7]

Methodology for RNP Delivery via Electroporation:

-

Prepare Cas9 and sgRNA: Obtain purified Cas9 protein and synthetic sgRNA.

-

Form RNP Complex:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

Harvest and wash the cells, then resuspend them in an appropriate electroporation buffer.[21]

-

-

Electroporation:

-

Combine the cell suspension with the pre-formed RNP complex.

-

Transfer the mixture to an electroporation cuvette and apply an electrical pulse using an electroporator with optimized settings for the specific cell type.[21]

-

-

Post-Electroporation Culture:

-

Immediately transfer the electroporated cells to a culture dish with pre-warmed complete growth medium.

-

Incubate for 48-72 hours to allow for gene editing to occur.[21]

-

Validation of Gene Editing and Off-Target Analysis

After the editing process, it is crucial to validate the on-target modifications and assess the extent of off-target effects.

Methodology for On-Target Validation (Sanger Sequencing with TIDE):

-

Genomic DNA Extraction: Harvest the edited and control cell populations and extract genomic DNA.

-

PCR Amplification: Amplify the genomic region surrounding the target site using PCR.

-

Sanger Sequencing: Purify the PCR products and send them for Sanger sequencing.

-

TIDE Analysis:

-

Obtain the sequencing trace files for both the edited and control samples.

-

Upload these files to the TIDE (Tracking of Indels by Decomposition) web tool, along with the reference sequence and the sgRNA sequence used.[22]

-

The tool will analyze the chromatograms to identify and quantify the frequency and nature of indels in the edited population.[22]

-

Methodology for Off-Target Analysis (GUIDE-seq):

GUIDE-seq (Genome-wide Unbiased Identification of DSBs Enabled by Sequencing) is a sensitive method for identifying off-target cleavage sites in living cells.

-

Co-transfection: Transfect cells with the Cas9-gRNA complex along with a short, double-stranded oligodeoxynucleotide (dsODN) tag.[23]

-

dsODN Integration: The dsODN tag is integrated into the sites of DSBs, including both on-target and off-target locations.[24]

-

Genomic DNA Isolation and Library Preparation:

-

Isolate genomic DNA from the transfected cells.

-

Fragment the DNA and perform a nested PCR approach to enrich for fragments containing the integrated dsODN tag.[25]

-

-

Next-Generation Sequencing (NGS): Sequence the prepared library using a high-throughput sequencing platform.

-

Bioinformatic Analysis: Align the sequencing reads to a reference genome to identify the genomic locations of dsODN integration, which correspond to the on- and off-target cleavage sites.[25]

Visualizing the CRISPR-Cas9 Mechanism and Workflow

The following diagrams, created using the DOT language for Graphviz, illustrate the key pathways and workflows described in this guide.

Caption: The core mechanism of CRISPR-Cas9, from recognition to repair.

Caption: A typical experimental workflow for CRISPR-Cas9 gene editing.

Caption: A comparison of the NHEJ and HDR DNA repair pathways.

References

- 1. CRISPR: Guide to gRNA design - Snapgene [snapgene.com]

- 2. Frontiers | CRISPR-Cas9: Tool for Qualitative and Quantitative Plant Genome Editing [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 5. Design of sgRNAs for CRISPR-Cas9 Genome Editing. [bio-protocol.org]

- 6. Cytosolic and Nuclear Delivery of CRISPR/Cas9-ribonucleoprotein for Gene Editing Using Arginine Functionalized Gold Nanoparticles [bio-protocol.org]

- 7. blog.addgene.org [blog.addgene.org]

- 8. casellaslab.github.io [casellaslab.github.io]

- 9. sg.idtdna.com [sg.idtdna.com]

- 10. Frontiers | CRISPR/Cas System and Factors Affecting Its Precision and Efficiency [frontiersin.org]

- 11. Factors affecting the cleavage efficiency of the CRISPR-Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Analysis of CRISPR-Cas9 Efficiency in Targeted Gene Disruption Across Multiple Bacterial Species [yaoxuexuebao-05134870.com]

- 14. Minimizing the off-target frequency of the CRISPR/Cas9 system via zwitterionic polymer conjugation and peptide fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. criver.com [criver.com]

- 16. sg.idtdna.com [sg.idtdna.com]

- 17. A benchmark of computational CRISPR-Cas9 guide design methods - PMC [pmc.ncbi.nlm.nih.gov]

- 18. coconote.app [coconote.app]

- 19. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 20. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 21. bioscience.co.uk [bioscience.co.uk]

- 22. blog.addgene.org [blog.addgene.org]

- 23. vedtopkar.com [vedtopkar.com]

- 24. GUIDE-Seq [illumina.com]

- 25. avancebio.com [avancebio.com]

The Genesis of a Genome Editing Revolution: A Technical Guide to the Discovery and History of CRISPR-Cas9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the pivotal discoveries and landmark experiments that transformed a curious bacterial immune system into the revolutionary gene-editing tool, CRISPR-Cas9. We will delve into the core scientific milestones, present key quantitative data in a structured format, provide detailed experimental protocols for foundational experiments, and visualize complex biological processes and workflows.

From Obscure Repeats to a Programmable Defense System: The Early Discoveries

The story of CRISPR-Cas9 begins not with a flash of insight, but with the gradual unraveling of a biological mystery. In 1987, Yoshizumi Ishino and his team at Osaka University stumbled upon an unusual repeating DNA sequence in E. coli while studying the iap gene.[1][2] These "Clustered Regularly Interspaced Short Palindromic Repeats" (CRISPR) were intriguing but their function remained elusive for over a decade.[1]

It was the persistent work of Spanish microbiologist Francisco Mojica that brought the significance of these repeats to light.[3][4][5] Through meticulous bioinformatic analysis in the early 2000s, Mojica discovered that the "spacer" sequences between the repeats matched the DNA of bacteriophages, viruses that infect bacteria.[6][7] This led him to a groundbreaking hypothesis: CRISPR, along with its associated (cas) genes, constituted an adaptive immune system in prokaryotes.[3][4][7] In 2002, Mojica, in correspondence with Ruud Jansen, proposed the acronym CRISPR, which Jansen's team was the first to use in a publication that also described the cas genes.[7][8][9]

The definitive proof of this immune function came in 2007, from the laboratory of Rodolphe Barrangou. His team demonstrated that Streptococcus thermophilus could acquire resistance to new bacteriophages by integrating snippets of the viral DNA into its CRISPR locus.[7] This elegant experiment confirmed that CRISPR-Cas was indeed a sophisticated, heritable adaptive immune system.

Unveiling the Machinery: The Key Players and Their Roles

With the function of the CRISPR system established, the next crucial step was to understand its molecular mechanism. This endeavor brought together several key researchers who would ultimately piece together the puzzle of the Type II CRISPR-Cas9 system, the most widely adopted for genome editing.

A pivotal discovery came from the lab of Emmanuelle Charpentier, who, while studying the human pathogen Streptococcus pyogenes, identified a small, trans-encoded RNA molecule called tracrRNA (trans-activating CRISPR RNA).[10] Her team showed that tracrRNA forms a duplex with the crRNA (CRISPR RNA), the mature RNA transcribed from the CRISPR array.[10][11] This dual-RNA structure is essential for the maturation of the crRNA and for guiding the Cas9 protein to its target.[10][11]

The collaboration between Emmanuelle Charpentier and Jennifer Doudna proved to be a turning point.[12][13][14][15] In a landmark 2012 paper published in Science, they demonstrated that the Cas9 protein from S. pyogenes is a dual-RNA-guided DNA endonuclease that uses the tracrRNA:crRNA duplex to find and cleave target DNA.[16] Crucially, they showed that these two RNAs could be fused into a single, programmable "single-guide RNA" (sgRNA) that could direct Cas9 to any desired DNA sequence.[16] This simplification was a critical step in harnessing CRISPR-Cas9 as a user-friendly genome-editing tool.[16]

While Charpentier and Doudna had demonstrated the programmability of CRISPR-Cas9 in a test tube, the race was on to show its efficacy in eukaryotic cells. In early 2013, two research groups almost simultaneously published papers in Science demonstrating the successful use of CRISPR-Cas9 for genome editing in human and mouse cells.[1][8] One group was led by Feng Zhang at the Broad Institute of MIT and Harvard, and the other by George Church at Harvard University.[1][8][17][18][19][20][21] These studies marked the true beginning of the CRISPR-Cas9 revolution in genetic engineering.

A Timeline of Discovery: Key Milestones in the History of CRISPR-Cas9

| Year | Discovery/Milestone | Key Researcher(s)/Institution(s) | Significance |

| 1987 | First observation of clustered repeats in E. coli. | Yoshizumi Ishino, Osaka University | Initial, albeit unrecognized, discovery of what would later be named CRISPR.[1][8] |

| 1993 | Characterization of a CRISPR locus in Mycobacterium tuberculosis. | J.D. van Embden | Further characterization of these repeating sequences in another bacterial species.[1] |

| 2000 | Recognition of CRISPR as a widespread family of prokaryotic repeats. | Francisco Mojica, University of Alicante | Unified disparate observations of repeating sequences into a single, recognized family.[6] |

| 2002 | Coining of the acronym "CRISPR" and identification of cas genes. | Ruud Jansen, Utrecht University & Francisco Mojica, University of Alicante | Established the now-universal nomenclature for the system.[7][8][9] |

| 2005 | Hypothesis that CRISPR is an adaptive immune system based on spacer homology to phage DNA. | Francisco Mojica, University of Alicante | Provided the first conceptual framework for the biological function of CRISPR.[6][7] |

| 2005 | Discovery of the Cas9 nuclease in Streptococcus thermophilus. | Alexander Bolotin, French National Institute for Agricultural Research (INRA) | Identified the key protein component of the Type II CRISPR system.[6][7] |

| 2007 | Experimental demonstration of CRISPR-mediated adaptive immunity. | Rodolphe Barrangou, Danisco | Provided the first experimental proof of the immune function of CRISPR-Cas.[7] |

| 2011 | Discovery of tracrRNA and its role in crRNA maturation. | Emmanuelle Charpentier, Umeå University | Uncovered a crucial component of the Type II CRISPR-Cas9 system.[8] |

| 2012 | In vitro demonstration of programmable DNA cleavage by Cas9 using a single-guide RNA (sgRNA). | Emmanuelle Charpentier & Jennifer Doudna, University of California, Berkeley | Revolutionized the potential for genome editing by simplifying the system.[1][12][13][14][15][16] |

| 2013 | First demonstration of CRISPR-Cas9-mediated genome editing in eukaryotic (human and mouse) cells. | Feng Zhang, Broad Institute of MIT and Harvard & George Church, Harvard University | Opened the door for the widespread application of CRISPR-Cas9 in genetic research and therapy.[1][8][16][17][18][19][20][21] |

| 2016 | First-in-human clinical trial using CRISPR-Cas9 edited cells. | Lu You, Sichuan University | Marked the transition of CRISPR-Cas9 from a laboratory tool to a potential therapeutic.[22] |

| 2020 | First use of in vivo CRISPR gene editing in a human. | Editas Medicine | Demonstrated the potential for direct gene correction within the human body.[8][18] |

| 2020 | Nobel Prize in Chemistry awarded to Emmanuelle Charpentier and Jennifer Doudna. | Emmanuelle Charpentier & Jennifer Doudna | Recognized the profound impact of their discovery on science and medicine.[12][13][14][15][16][23] |

Visualizing the Core Mechanisms and Workflows

To better understand the intricate processes of the CRISPR-Cas9 system, the following diagrams, generated using the DOT language, illustrate the natural signaling pathway of CRISPR-Cas immunity and a typical experimental workflow for gene knockout.

Caption: The natural CRISPR-Cas9 immune pathway in bacteria.

References

- 1. Protocols · Benchling [benchling.com]

- 2. synthego.com [synthego.com]

- 3. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]

- 4. CRISPR Genome Editing & NGS | Off-target analysis and knockout confirmation [illumina.com]

- 5. Electroporation-Based CRISPR/Cas9 Gene Editing Using Cas9 Protein and Chemically Modified sgRNAs | Springer Nature Experiments [experiments.springernature.com]

- 6. horizondiscovery.com [horizondiscovery.com]

- 7. conductscience.com [conductscience.com]

- 8. A Two-Step Method for Obtaining Highly Pure Cas9 Nuclease for Genome Editing, Biophysical, and Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. synthego.com [synthego.com]

- 10. genscript.com [genscript.com]

- 11. researchgate.net [researchgate.net]

- 12. An Efficient Expression and Purification Protocol for SpCas9 Nuclease and Evaluation of Different Delivery Methods of Ribonucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Production and Validation of Lentiviral Vectors for CRISPR/Cas9 Delivery | Springer Nature Experiments [experiments.springernature.com]

- 14. In vitro transcription of guide RNAs and 5'-triphosphate removal [protocols.io]

- 15. CRISPR/Cas9 Lentivirus Production Service - Creative Biogene QVirus™ Platform [qvirus.creative-biogene.com]

- 16. CRISPR - Wikipedia [en.wikipedia.org]

- 17. Multiplex genome engineering using CRISPR/Cas systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. RNA-guided human genome engineering via Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. takara.co.kr [takara.co.kr]

- 20. mali.ucsd.edu [mali.ucsd.edu]

- 21. editasmedicine.com [editasmedicine.com]

- 22. Cas9 Expression and Purification Protocol [protocols.io]

- 23. Electroporation-Based CRISPR/Cas9 Gene Editing Using Cas9 Protein and Chemically Modified sgRNAs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Genome Editor: A Technical Guide to the Discovery of CRISPR-Cas9

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide charts the seminal discoveries that unveiled the CRISPR-Cas9 system as a revolutionary gene-editing tool. We will delve into the core publications that first described the natural function of CRISPR as a bacterial immune system and later repurposed it into the precise and versatile technology that is transforming biological research and therapeutic development. This guide provides a detailed look at the key experiments, quantitative data, and the logical progression of scientific inquiry that brought CRISPR-Cas9 to the forefront of molecular biology.

Foundational Discoveries: From Bacterial Immunity to a Programmable Nuclease

The journey to CRISPR-Cas9 as a genome editing tool began with the observation of a peculiar repetitive sequence in the genome of E. coli in 1987. However, it was the collective work of several research groups in the late 2000s and early 2010s that elucidated its function as an adaptive immune system in bacteria and archaea.[1] This system captures fragments of foreign DNA from invading viruses and plasmids and integrates them into the CRISPR locus, creating a genetic memory of past infections.

A pivotal moment in translating this natural mechanism into a tool was the identification of the key components and their functions. The work of Deltcheva et al. in 2011 was crucial in identifying the trans-activating CRISPR RNA (tracrRNA) and its role in the maturation of the CRISPR RNA (crRNA).[2] This discovery revealed that the crRNA and tracrRNA form a duplex that guides the Cas9 protein to its target. Shortly after, Sapranauskas et al. demonstrated that Cas9 is the sole protein required for interference in the Type II CRISPR system and that its nuclease activity is essential for this function.[3]

The groundbreaking work of two independent research groups, Jinek et al. and Gasiunas et al. in 2012, demonstrated that the Cas9 protein, guided by a crRNA:tracrRNA duplex, could be programmed to cleave specific DNA sequences in vitro.[4][5] Jinek and colleagues further engineered the dual-guide RNAs into a single-guide RNA (sgRNA), simplifying the system and laying the groundwork for its use as a readily programmable gene-editing tool.[4][6]

The final leap to demonstrating the utility of CRISPR-Cas9 in mammalian cells came in early 2013 from the labs of Feng Zhang and George Church. The papers by Cong et al. and Mali et al. showed that the CRISPR-Cas9 system could be introduced into human and mouse cells to induce targeted and efficient genome editing.[7][8] These publications marked the beginning of the widespread adoption of CRISPR-Cas9 as the go-to tool for genome engineering.

Below is a visual representation of the logical progression of these key discoveries.

The Core Mechanism of CRISPR-Cas9

The natural function of the Type II CRISPR-Cas9 system can be broken down into two main stages: adaptation and interference .

During the adaptation phase, when a bacterium is infected by a phage (a virus that infects bacteria), Cas proteins recognize the foreign DNA and integrate a short segment of it, known as a protospacer, into the CRISPR array in the bacterial genome. This protospacer is then flanked by repeating sequences.

The interference phase is triggered upon a subsequent infection by the same phage. The CRISPR array is transcribed into a long precursor-crRNA (pre-crRNA). The tracrRNA, which is encoded nearby, binds to the repeat regions of the pre-crRNA. This duplex is then processed by the bacterial enzyme RNase III, in conjunction with Cas9, to generate mature crRNAs, each containing a spacer sequence that corresponds to a previous invader. The mature crRNA:tracrRNA duplex then guides the Cas9 nuclease to the corresponding protospacer sequence in the invading phage DNA. For Cas9 to bind and cleave the target DNA, it must also recognize a short DNA sequence immediately following the target sequence, known as the Protospacer Adjacent Motif (PAM). The PAM sequence for Streptococcus pyogenes Cas9 (SpCas9), the most commonly used version, is NGG (where N can be any nucleotide). Once bound, the two nuclease domains of Cas9, HNH and RuvC, each cleave one strand of the DNA, creating a double-strand break (DSB). This DSB effectively neutralizes the invading phage.

The following diagram illustrates the natural CRISPR-Cas9 pathway.

Quantitative Analysis of Early CRISPR-Cas9 Experiments

The seminal papers that established CRISPR-Cas9 as a genome-editing tool provided crucial quantitative data on its efficiency. These early studies laid the groundwork for optimizing the system for various applications.

In Vitro DNA Cleavage Efficiency

The Jinek et al. (2012) and Gasiunas et al. (2012) papers demonstrated the ability of the reconstituted Cas9:crRNA:tracrRNA complex to cleave target DNA in vitro. The efficiency of this cleavage was dependent on the presence of all components and the correct PAM sequence.

| Target DNA | Components | PAM Sequence | Cleavage Efficiency (%) | Reference |

| Plasmid | Cas9, crRNA, tracrRNA | NGG | ~100 | Jinek et al., 2012[4] |

| Plasmid | Cas9, crRNA | NGG | No cleavage | Jinek et al., 2012[4] |

| Plasmid | Cas9, tracrRNA | NGG | No cleavage | Jinek et al., 2012[4] |

| Plasmid | Cas9, crRNA, tracrRNA | NAG | No cleavage | Jinek et al., 2012[4] |

| Plasmid | Cas9-crRNA complex | NGG | >90 | Gasiunas et al., 2012[5] |

Genome Editing Efficiency in Human Cells

The Cong et al. (2013) and Mali et al. (2013) papers were the first to report the use of CRISPR-Cas9 for genome editing in human cells. They quantified the frequency of insertions and deletions (indels) at the target loci, which is a hallmark of successful non-homologous end joining (NHEJ) repair of a Cas9-induced DSB.

| Cell Line | Target Gene | Method of Detection | Indel Frequency (%) | Reference |

| 293FT | EMX1 | SURVEYOR assay | 13.3 | Cong et al., 2013[7] |

| 293FT | PVALB | SURVEYOR assay | 5.3 | Cong et al., 2013[7] |

| K562 | EMX1 | SURVEYOR assay | 8.2 | Cong et al., 2013[7] |

| 293T | AAVS1 (Target 1) | Flow cytometry (for HDR) | 10 | Mali et al., 2013[8] |

| 293T | AAVS1 (Target 2) | Flow cytometry (for HDR) | 25 | Mali et al., 2013[8] |

| K562 | AAVS1 (Target 1) | Flow cytometry (for HDR) | 13 | Mali et al., 2013[8] |

| K562 | AAVS1 (Target 2) | Flow cytometry (for HDR) | 8 | Mali et al., 2013[8] |

| iPSCs | AAVS1 (Target 1) | Flow cytometry (for HDR) | 2 | Mali et al., 2013[8] |

| iPSCs | AAVS1 (Target 2) | Flow cytometry (for HDR) | 4 | Mali et al., 2013[8] |

Key Experimental Protocols

The ability to reliably and efficiently perform CRISPR-Cas9-mediated genome editing hinges on robust experimental protocols. The following sections detail the methodologies used in the key publications that established this technology.

In Vitro DNA Cleavage Assay (Jinek et al., 2012)

This assay was fundamental in demonstrating the programmable DNA cleavage activity of the Cas9:RNA complex.

-

Protein Expression and Purification: The Streptococcus pyogenes Cas9 protein with a C-terminal His-tag was expressed in E. coli and purified using nickel-affinity chromatography followed by size-exclusion chromatography.

-

RNA Preparation: The crRNA and tracrRNA were produced by in vitro transcription from a DNA template using T7 RNA polymerase. The resulting RNAs were purified by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Cleavage Reaction:

-

Cas9 protein (50 nM) was pre-incubated with equimolar amounts of crRNA and tracrRNA in a reaction buffer (20 mM HEPES pH 7.5, 150 mM KCl, 0.5 mM DTT, 0.1 mM EDTA) for 10 minutes at room temperature to allow for complex formation.

-

Supercoiled plasmid DNA (10 nM) containing the target sequence and a PAM was added to the reaction mixture.

-

The reaction was initiated by the addition of MgCl₂ to a final concentration of 10 mM.

-

Reactions were incubated at 37°C for 1 hour.

-

The reaction was stopped by the addition of EDTA and Proteinase K.

-

-

Analysis: The reaction products were analyzed by agarose gel electrophoresis. Cleavage of the supercoiled plasmid results in a linear DNA product, which migrates at a different rate.

Mammalian Cell Culture and Transfection (Cong et al., 2013)

This protocol outlines the delivery of CRISPR-Cas9 components into human cells to achieve genome editing.

-

Cell Lines: Human embryonic kidney (HEK) 293FT cells and human chronic myelogenous leukemia K562 cells were used. Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Plasmid Construction:

-

A human codon-optimized version of S. pyogenes Cas9 with a nuclear localization signal (NLS) was cloned into a mammalian expression vector.

-

The tracrRNA and a crRNA array containing the desired spacer sequence were cloned into separate vectors under the control of a U6 promoter.

-

For some experiments, a single plasmid co-expressing Cas9 and the gRNA was used.

-

-

Transfection:

-

293FT cells were seeded in 24-well plates at a density of 150,000-200,000 cells per well 24 hours before transfection.

-

Plasmids encoding Cas9 (250 ng) and the gRNA (250 ng) were transfected into the cells using the Lipofectamine 2000 reagent according to the manufacturer's instructions.

-

For K562 cells, nucleofection was used to deliver the plasmids.

-

-

Genomic DNA Extraction: 48-72 hours post-transfection, genomic DNA was extracted from the cells using a DNeasy Blood & Tissue Kit (Qiagen).

Detection of Genome Editing using the SURVEYOR Assay (Cong et al., 2013)

The SURVEYOR nuclease assay is a common method to detect indels generated by NHEJ.

-

PCR Amplification: The genomic region targeted by the CRISPR-Cas9 system was amplified by PCR from the extracted genomic DNA.

-

Heteroduplex Formation: The PCR products were denatured at 95°C and then slowly re-annealed to allow for the formation of heteroduplexes between wild-type and mutated DNA strands.

-

Nuclease Digestion: The re-annealed PCR products were treated with SURVEYOR nuclease (Transgenomic), which specifically cleaves at mismatched DNA base pairs in the heteroduplexes.

-

Analysis: The digested PCR products were analyzed by agarose gel electrophoresis. The presence of cleaved fragments of the expected sizes indicates the presence of indels. The percentage of indels was quantified by measuring the intensity of the cleaved and uncleaved DNA bands.

The following diagram illustrates the experimental workflow for CRISPR-Cas9 genome editing in mammalian cells.

Conclusion

The discovery of CRISPR-Cas9 and its subsequent development into a powerful genome-editing tool is a testament to the importance of fundamental research and the collaborative nature of science. From the initial observation of unusual bacterial genomic repeats to the precise manipulation of human genes, the journey of CRISPR-Cas9 has been rapid and revolutionary. The key publications highlighted in this guide provide a detailed roadmap of this scientific adventure, showcasing the meticulous experimentation and insightful discoveries that have paved the way for a new era in biology and medicine. For researchers, scientists, and drug development professionals, a deep understanding of these foundational studies is essential for harnessing the full potential of this transformative technology.

References

- 1. CAS9 transcriptional activators for target specificity screening and paired nickases for cooperative genome engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Flow cytometry-based quantification of genome editing efficiency in human cell lines using the L1CAM gene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 4. A programmable dual-RNA-guided DNA endonuclease in adaptive bacterial immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] A Programmable Dual-RNA–Guided DNA Endonuclease in Adaptive Bacterial Immunity | Semantic Scholar [semanticscholar.org]

- 6. pubs.lib.umn.edu [pubs.lib.umn.edu]

- 7. Multiplex genome engineering using CRISPR/Cas systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. RNA-guided human genome engineering via Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

Whitepaper: Ethical Considerations of CRISPR-Cas9 Technology for Advanced Research and Drug Development

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The advent of CRISPR-Cas9 has marked a paradigm shift in genome engineering, offering unprecedented precision and efficiency. This power, however, is coupled with significant ethical challenges that demand rigorous consideration, particularly within the scientific and therapeutic development communities. This technical guide addresses the core ethical considerations from a scientific standpoint, focusing on the technical limitations and their implications. We delve into the critical issues of off-target effects, on-target accuracy, mosaicism, and the profound distinction between somatic and germline editing. This document provides quantitative data from key studies, detailed experimental protocols for assessing genomic integrity, and visual workflows to elucidate complex processes, serving as a vital resource for professionals navigating the ethical landscape of CRISPR-Cas9 technology.

Core Technical Challenges and Ethical Implications

The ethical debate surrounding CRISPR-Cas9 is intrinsically linked to its technical capabilities and limitations. For researchers and drug developers, a deep understanding of these technical aspects is paramount for responsible innovation. The primary concerns revolve around the precision and predictability of the edits, which directly impact the safety and ethical justification of any potential therapeutic application.[1][2]

Genomic Precision: Off-Target and On-Target Effects

The specificity of the CRISPR-Cas9 system is a cornerstone of its utility, but it is not absolute. Unintended genomic alterations, both at the intended site (on-target) and elsewhere in the genome (off-target), represent a major safety and ethical concern.[3][4][5]

-

Off-Target Effects: These are unintended cleavages and subsequent mutations at genomic locations that are similar in sequence to the intended target site.[4][6] The Cas9 nuclease can tolerate a certain number of mismatches between the single-guide RNA (sgRNA) and the DNA, leading to cleavage at unintended loci.[4][7] Such events can have pathogenic consequences, including the disruption of essential genes or tumor suppressor genes, potentially leading to cancer.[8][9]

-

On-Target Effects: Unintended genetic alterations can also occur at the target site. While the goal is often a specific insertion, deletion, or replacement, the repair of the double-strand break (DSB) can lead to a heterogeneous mix of outcomes, including large deletions or complex rearrangements.[3]

The potential for these unintended edits raises significant ethical questions, particularly for clinical applications, demanding a robust risk-benefit analysis.[10]

Minimizing off-target effects is critical. This involves careful sgRNA design using computational tools and experimental validation using sensitive, unbiased methods.[7][11] The choice of detection method is crucial as they vary in sensitivity and application.

| Method | Principle | Type | Sensitivity | Key Strengths & Limitations |

| GUIDE-seq | Integration of a short, double-stranded oligodeoxynucleotide (dsODN) at DSB sites, followed by sequencing. | Cell-based | High | Captures off-target events in living cells; may have bias in dsODN integration. |

| CIRCLE-seq | In vitro treatment of naked genomic DNA with Cas9/sgRNA, followed by ligation of cleaved ends and sequencing. | In vitro | Very High | Highly sensitive and unbiased; does not reflect the in vivo chromatin context.[12] |

| DISCOVER-seq | Leverages chromatin immunoprecipitation (ChIP) of DNA repair factors (e.g., MRE11) recruited to DSBs. | Cell-based | High | Unbiased and reflects in vivo break sites without requiring exogenous DNA tags.[13] |

| Digenome-seq | In vitro digestion of the genome with Cas9, followed by whole-genome sequencing to identify cleavage sites. | In vitro | 0.1% or lower | Robust for detecting genome-wide off-targets; requires high sequencing depth.[12] |

This protocol outlines the key steps for performing GUIDE-seq to identify off-target sites in a cell-based system.

-

Cell Preparation and Transfection:

-

Culture target cells (e.g., HEK293T) to optimal confluency.

-

Co-transfect cells with plasmids encoding the Cas9 nuclease, the specific sgRNA, and the end-tagged dsODN.

-

Incubate for 48-72 hours to allow for genome editing and dsODN integration.

-

-

Genomic DNA Extraction:

-

Harvest the cells and extract high-molecular-weight genomic DNA using a standard column-based or phenol-chloroform extraction method.

-

Ensure DNA is of high purity and integrity.

-

-

Library Preparation:

-

Fragment the genomic DNA to the desired size (e.g., 300-500 bp) using sonication or enzymatic digestion.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters.

-

Carry out two rounds of PCR. The first round uses primers specific to the integrated dsODN and the sequencing adapter. The second round adds barcodes and sequencing primer sites.

-

-

Next-Generation Sequencing (NGS):

-

Pool the barcoded libraries and perform high-throughput sequencing on a platform such as Illumina.

-

-

Bioinformatic Analysis:

-

Align sequencing reads to the reference genome.

-

Identify unique integration sites of the dsODN, which correspond to the locations of DSBs.

-

Filter out background noise and PCR duplicates.

-

Annotate the identified off-target sites and quantify the read counts for each site as a measure of cleavage frequency.

-

Caption: Workflow for GUIDE-seq off-target detection.

Germline vs. Somatic Cell Editing

A critical ethical boundary in genome editing is the distinction between somatic and germline alterations.[3]

-

Somatic Genome Editing: This involves modifying the DNA of somatic cells (e.g., blood stem cells, liver cells). These changes affect only the individual patient and are not heritable.[3] There is broad consensus supporting the use of somatic editing for treating severe genetic diseases, provided safety and efficacy standards are met.[3]

-

Heritable (Germline) Genome Editing: This involves modifying the DNA of reproductive cells (sperm, eggs) or early-stage embryos.[2][14] Such changes are heritable and would be passed on to all future generations. This raises profound ethical, social, and safety concerns, including the potential for unforeseen long-term consequences and the possibility of non-therapeutic "enhancements."[2][15] Most scientific bodies and regulators currently prohibit clinical applications of human germline editing.[3]

Caption: Inheritance patterns of somatic and germline editing.

The Challenge of Mosaicism

When CRISPR-Cas9 is applied to multicellular organisms, particularly early-stage embryos, it may not edit all cells uniformly. This results in mosaicism , where an individual is composed of a mixture of edited and unedited cells, or cells with different edits.[1][16] This phenomenon poses a significant challenge for both research and potential therapeutic applications.[17] In a clinical context, if a "corrected" embryo is mosaic, the genetic disease may not be fully cured, and the unedited cells could still lead to disease manifestation.[17] Furthermore, if the germline itself is mosaic, the transmission of the edit to subsequent generations becomes unpredictable.

Early research using non-viable human embryos has highlighted the technical hurdles of efficiency and mosaicism.

| Study Focus | Target Gene | # Embryos Tested | Editing Efficiency (HDR) | Mosaicism Rate | Key Finding |

| Liang et al. (2015) | HBB (β-thalassemia) | 54 | 4 of 28 spliced (approx. 7%) | High (most edited embryos) | First report of editing in human embryos; highlighted low efficiency and high mosaicism.[18] |

| Ma et al. (2017) | MYBPC3 (Cardiomyopathy) | Not specified | High | M-phase injection suggested to reduce mosaicism compared to S-phase. | Explored timing of injection to mitigate mosaicism.[17] |

| Zuccaro et al. (2020) | Various | 7 | N/A | ~86% (6 of 7) | Single-cell analysis confirmed high rates of mosaicism even with optimized protocols.[17] |

-

Embryo Culture and Biopsy:

-

Perform CRISPR-Cas9 editing at the zygote stage.

-

Culture embryos to the blastocyst stage (Day 5-6).

-

Perform trophectoderm (TE) biopsy to collect a small number of cells for analysis, or disaggregate the entire embryo for single-cell analysis.

-

-

Whole Genome Amplification (WGA):

-

Isolate individual cells (blastomeres).

-

Amplify the genomic DNA from each cell using a high-fidelity WGA kit to obtain sufficient material for downstream analysis.

-

-

Targeted Locus Amplification and Sequencing:

-

Design PCR primers to amplify the target region from the WGA product of each cell.

-

Perform Sanger sequencing or Next-Generation Sequencing (NGS) on the amplicons from each cell.

-

-

Data Analysis:

-

Analyze the sequencing data from each cell to determine its genetic status: unedited (wild-type), correctly edited (e.g., via HDR), or incorrectly edited (e.g., via NHEJ).

-

Quantify the proportion of cells with different alleles to determine the level and nature of mosaicism within the embryo.

-

Ethical Governance and the Path Forward in Drug Development

The rapid pace of CRISPR development necessitates a robust and evolving ethical framework to guide its application, especially in the context of drug development.[1][16]

Regulatory Oversight

In the United States, CRISPR-based therapeutic products are regulated by the FDA's Center for Biologics Evaluation and Research (CBER).[1] Clinical trials involving human subjects require rigorous oversight, focusing on safety, efficacy, and informed consent. For drug developers, this means comprehensive preclinical data packages that thoroughly assess on- and off-target effects and long-term safety.

Principles for Responsible Innovation

The Nuffield Council on Bioethics and other international bodies have proposed principles to guide the ethical application of genome editing.[14][19] These principles emphasize:

-

Welfare of the Individual: Interventions must be intended to secure the welfare of the person.[14]

-

Social Justice and Solidarity: The use of the technology should not increase disadvantage, discrimination, or societal division.[14][19]

-

Transparency and Public Dialogue: Ongoing public conversation and engagement are critical for developing responsible policy.[20]

Caption: A logical framework for ethical CRISPR oversight.

Conclusion

For researchers, scientists, and drug development professionals, the ethical considerations of CRISPR-Cas9 are not abstract philosophical questions but are deeply embedded in the technical realities of the science. The potential to treat devastating genetic diseases is immense, but it must be pursued with a commitment to rigorous safety assessment, transparency, and a cautious, stepwise approach.[15][21] Addressing the challenges of off-target effects, mosaicism, and the heritability of edits through robust experimental validation and open dialogue is essential for realizing the therapeutic promise of CRISPR-Cas9 responsibly and ethically. The continued development of more precise editing tools and sensitive detection methods will be crucial in navigating the path from the laboratory to the clinic.

References

- 1. CRISPR ethics: moral considerations for applications of a powerful tool - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aipublications.com [aipublications.com]

- 3. innovativegenomics.org [innovativegenomics.org]

- 4. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. blog.addgene.org [blog.addgene.org]

- 7. lifesciences.danaher.com [lifesciences.danaher.com]

- 8. CRISPR gene editing may cause permanent damage - study | Center for Genetics and Society [geneticsandsociety.org]

- 9. answers.childrenshospital.org [answers.childrenshospital.org]

- 10. Is CRISPR Worth the Risk? | Yale Insights [insights.som.yale.edu]

- 11. Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. CRISPR off-target detection with DISCOVER-seq | Springer Nature Experiments [experiments.springernature.com]

- 14. nuffieldbioethics.org [nuffieldbioethics.org]

- 15. eu.idtdna.com [eu.idtdna.com]

- 16. bu.edu [bu.edu]

- 17. Retained chromosomal integrity following CRISPR-Cas9-based mutational correction in human embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. Societal and Ethical Impacts of Germline Genome Editing: How Can We Secure Human Rights? - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Human genome editing: regulations, risks, and ethical considerations | EMBL [embl.org]

- 21. jcdr.net [jcdr.net]

CRISPR-Cas9 and Its Variants: A Technical Guide for Researchers

The advent of the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has revolutionized the field of genome editing.[1][2] Its relative simplicity, efficiency, and versatility have made it an indispensable tool for researchers, scientists, and drug development professionals.[1] This guide provides an in-depth technical overview of the core CRISPR-Cas9 system, its key variants, detailed experimental protocols, and its application in dissecting cellular signaling pathways.

The Core CRISPR-Cas9 System: Mechanism of Action

The CRISPR-Cas9 system functions as a programmable nuclease, directed to a specific genomic locus by a guide RNA (gRNA).[1][3] The system consists of two primary components:

-

Cas9 Protein: An RNA-guided DNA endonuclease that acts as "molecular scissors" to create a double-strand break (DSB) in the DNA.[1] The most commonly used Cas9 is derived from Streptococcus pyogenes (SpCas9).

-

Guide RNA (gRNA): A synthetic RNA molecule composed of two parts: a CRISPR RNA (crRNA) sequence that is complementary to the target DNA sequence, and a trans-activating crRNA (tracrRNA) sequence that serves as a scaffold for Cas9 binding.[4]

The editing process is initiated when the Cas9-gRNA complex binds to the target DNA sequence, contingent upon the presence of a protospacer adjacent motif (PAM) immediately downstream of the target sequence.[2][5] For SpCas9, the PAM sequence is 5'-NGG-3'.[5] Upon binding, the Cas9 nuclease domains (HNH and RuvC-like) cleave the two DNA strands, creating a DSB.[6]

The cell's natural DNA repair mechanisms then resolve this break through one of two major pathways:

-

Non-Homologous End Joining (NHEJ): This is the more common and error-prone pathway. It often results in small insertions or deletions (indels) at the site of the DSB, which can lead to frameshift mutations and functional gene knockout.[4]

-

Homology-Directed Repair (HDR): In the presence of a DNA repair template, the HDR pathway can be utilized to introduce precise edits, such as single nucleotide polymorphisms (SNPs), or to knock-in larger DNA sequences like reporter genes.[4]

Key Variants of the CRISPR-Cas9 System

To enhance the capabilities and address the limitations of the standard SpCas9 system, several variants have been engineered. These variants offer improved specificity, expanded targeting range, and novel functionalities.

| Variant Category | Variant Name | Key Features | Primary Applications |

| High-Fidelity | SpCas9-HF1 | Reduces off-target effects by weakening the energy of Cas9-DNA interaction.[7] | High-specificity gene editing |

| eSpCas9(1.1) | Exhibits reduced off-target activity without compromising on-target efficiency. | High-specificity gene editing | |

| HypaCas9 | Engineered for hyper-accuracy with minimal off-target cleavage.[7] | High-specificity gene editing | |

| Sniper-Cas9 | Demonstrates high on-target efficiency with significantly reduced off-target events.[8] | High-specificity gene editing | |

| Altered PAM Recognition | xCas9 | Recognizes a broader range of PAM sequences (NG, GAA, GAT).[7] | Expanding the targetable genomic landscape |

| SpG | Targets NGN PAM sequences.[7] | Expanding the targetable genomic landscape | |

| SpRY | A near-PAMless variant that can target NRN and NYN PAMs.[7] | Greatly expanding the targetable genomic landscape | |

| Functional Variants | dCas9 (dead Cas9) | Nuclease-deficient Cas9 that can bind to DNA but not cut it. | CRISPR interference (CRISPRi) for gene silencing and CRISPR activation (CRISPRa) for gene activation when fused to effector domains.[7] |

| Cas9 Nickase (nCas9) | Contains a mutation in one of the nuclease domains, resulting in a single-strand break (nick) instead of a DSB. Using a pair of nickases can increase editing specificity.[7] | High-specificity gene editing, facilitating HDR | |

| Other Cas Nucleases | Cas12a (Cpf1) | Requires a T-rich PAM (TTTV), produces a staggered cut, and processes its own crRNA array. | Gene editing, particularly in AT-rich genomic regions |

| SaCas9 | A smaller Cas9 ortholog from Staphylococcus aureus, suitable for packaging into adeno-associated viruses (AAVs) for in vivo delivery.[7] | In vivo gene therapy applications |

Experimental Protocols

This section outlines a generalized workflow for a CRISPR-Cas9 gene knockout experiment in mammalian cells.

Guide RNA Design and Synthesis

-

Target Site Selection: Identify a 20-nucleotide target sequence in an early exon of the gene of interest. The target sequence should be immediately upstream of a PAM sequence (NGG for SpCas9). Various online tools (e.g., CHOPCHOP) can be used to design gRNAs and predict off-target effects.

-

Oligonucleotide Synthesis: Synthesize two complementary DNA oligonucleotides encoding the chosen gRNA sequence.

-

Cloning into gRNA Expression Vector: Anneal the oligonucleotides and clone them into a suitable gRNA expression vector, such as pX458 (which also expresses Cas9 and a selectable marker).

-

Sequence Verification: Verify the sequence of the cloned gRNA by Sanger sequencing.

Delivery of CRISPR-Cas9 Components into Mammalian Cells

The Cas9 and gRNA can be delivered to cells in various formats: plasmid DNA, RNA, or as a ribonucleoprotein (RNP) complex.[5] Common delivery methods include:

-

Lipid-mediated Transfection: A common and relatively simple method for delivering plasmids or RNPs to a wide range of cell types.

-

Electroporation: A highly efficient method for delivering CRISPR components, especially to hard-to-transfect cells like primary cells and stem cells.[3]

-

Viral Transduction: Using lentiviral or adeno-associated viral (AAV) vectors for stable expression of Cas9 and gRNA, particularly useful for creating stable cell lines or for in vivo applications.

Protocol for Transfection of HEK293T cells with Plasmid DNA:

-

Cell Seeding: Seed 2 x 10^5 HEK293T cells per well in a 24-well plate the day before transfection.

-

Transfection Complex Preparation:

-

In tube A, dilute 500 ng of the Cas9-gRNA plasmid in 50 µL of Opti-MEM.

-

In tube B, add 1.5 µL of a lipid-based transfection reagent to 50 µL of Opti-MEM.

-

Combine the contents of tubes A and B, mix gently, and incubate for 20 minutes at room temperature.

-

-

Transfection: Add the transfection complex dropwise to the cells.

-

Incubation: Incubate the cells for 48-72 hours at 37°C and 5% CO2.

Validation of Gene Editing Efficiency

After incubation, it is crucial to verify the efficiency of gene editing.

-

Genomic DNA Extraction: Harvest the cells and extract genomic DNA.

-

PCR Amplification: Amplify the genomic region surrounding the target site using PCR.

-

Mismatch Cleavage Assay (e.g., T7 Endonuclease I Assay):

-

Denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and edited DNA.

-

Treat the re-annealed DNA with T7 Endonuclease I, which cleaves at mismatched DNA.

-

Analyze the digested products by gel electrophoresis. The presence of cleaved fragments indicates the presence of indels.[9]

-

-

Sanger Sequencing: For clonal cell lines, the PCR product can be sequenced to confirm the specific mutation.

-

Next-Generation Sequencing (NGS): For a more quantitative assessment of editing efficiency and to detect off-target effects in a cell population, deep sequencing of the target locus and predicted off-target sites is recommended.

Visualization of Workflows and Pathways

CRISPR-Cas9 Gene Knockout Workflow

References

- 1. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]

- 2. Specificity models in MAPK cascade signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. researchgate.net [researchgate.net]

- 5. sg.idtdna.com [sg.idtdna.com]

- 6. researchgate.net [researchgate.net]

- 7. synthego.com [synthego.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Video: Genome Editing in Mammalian Cell Lines using CRISPR-Cas [jove.com]

Methodological & Application

Application Notes and Protocols for CRISPR-Cas9 Mediated Gene Knockout in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing CRISPR-Cas9 mediated gene knockout in mammalian cells. It includes detailed protocols, data presentation in tabular format for easy comparison of quantitative data, and visualizations of the experimental workflow and a representative signaling pathway.

Introduction

The CRISPR-Cas9 system has revolutionized the field of genetic engineering, offering a powerful and precise tool for targeted gene editing.[1][2] This technology enables the creation of gene knockouts by introducing double-strand breaks (DSBs) at specific genomic loci, which are then repaired by the cell's error-prone non-homologous end joining (NHEJ) pathway, often resulting in small insertions or deletions (indels) that disrupt gene function.[1][3] This application note provides a detailed protocol for researchers to efficiently generate and validate gene knockout cell lines for various research applications, including gene function studies, disease modeling, and drug discovery.[1]

Experimental Workflow

The overall workflow for generating a CRISPR-Cas9 mediated gene knockout in mammalian cells involves several key stages, from initial design to final validation.

Caption: Experimental workflow for CRISPR-Cas9 mediated gene knockout.

Detailed Experimental Protocols

Protocol 1: sgRNA Design and Cloning

1.1. sgRNA Design:

-

Objective: To design single guide RNAs (sgRNAs) that specifically target the gene of interest with high on-target activity and minimal off-target effects.[3][4]

-

Procedure:

-

Obtain the target gene sequence from a database such as NCBI or Ensembl.

-

Use online sgRNA design tools like Benchling, CHOPCHOP, or the Synthego Design Tool.[1][4][5] These tools help identify potent sgRNA sequences adjacent to a Protospacer Adjacent Motif (PAM) sequence (typically NGG for Streptococcus pyogenes Cas9).[6][7]

-

Select 2-3 sgRNAs targeting an early exon to increase the likelihood of generating a loss-of-function mutation.[5]

-

Perform in silico off-target analysis using the design tool's built-in features to predict and avoid potential off-target sites.[8]

-

1.2. sgRNA Cloning into an Expression Vector:

-

Objective: To clone the designed sgRNA sequence into a plasmid vector that also expresses the Cas9 nuclease. The pX458 plasmid, which co-expresses Cas9 and a GFP marker, is a common choice.[5]

-

Materials:

-

pX458 vector (or similar all-in-one CRISPR plasmid)

-

BbsI restriction enzyme[5]

-

T4 DNA ligase

-

Stellar™ Competent Cells (or similar)

-

Oligonucleotides for the sgRNA sequence

-

-

Procedure:

-

Anneal the forward and reverse sgRNA oligonucleotides.

-

Digest the pX458 vector with BbsI.[5]

-

Ligate the annealed sgRNA duplex into the linearized pX458 vector using T4 DNA ligase.

-

Transform the ligation product into competent E. coli cells.

-

Select positive colonies by antibiotic resistance and confirm the correct insertion by Sanger sequencing.

-

Protocol 2: Delivery of CRISPR-Cas9 Components into Mammalian Cells

2.1. Method Selection:

-

The choice of delivery method depends on the cell type and experimental goals. Common methods include lipid-mediated transfection, electroporation, and viral transduction.[9][10][11] Ribonucleoprotein (RNP) delivery, where purified Cas9 protein is complexed with synthetic sgRNA, is often recommended as it can reduce off-target effects and toxicity.[12]

2.2. Plasmid Transfection Protocol (using Lipofectamine):

-

Objective: To deliver the sgRNA/Cas9 expression plasmid into the target mammalian cells.

-

Procedure:

-

Plate 200,000-500,000 cells per well in a 6-well plate 24 hours before transfection. Cells should be 70-90% confluent at the time of transfection.

-

For each well, dilute 2.5 µg of the sgRNA/Cas9 plasmid in 100 µL of Opti-MEM™ medium.

-

In a separate tube, dilute 5 µL of Lipofectamine™ 2000 (or similar reagent) in 100 µL of Opti-MEM™ medium and incubate for 5 minutes at room temperature.

-

Combine the diluted DNA and Lipofectamine™ and incubate for 20 minutes at room temperature to allow for complex formation.

-

Add the 200 µL of DNA-lipid complex to the well and gently rock the plate to mix.

-

Incubate the cells at 37°C in a CO2 incubator for 24-48 hours before proceeding to selection or analysis.

-

2.3. RNP Electroporation Protocol (using Neon™ Transfection System):

-

Objective: To deliver pre-assembled Cas9 RNP complexes into cells via electroporation.

-

Procedure:

-

Resuspend 2 x 10^5 cells in 10 µL of resuspension buffer.

-

Add 1 µg of Cas9 protein and 300 ng of synthetic sgRNA to the cell suspension.

-

Gently mix and aspirate the cell/RNP mixture into a 10 µL Neon™ tip.

-

Electroporate the cells using optimized parameters for the specific cell line.

-

Immediately transfer the electroporated cells into a pre-warmed well of a 24-well plate containing culture medium.

-

Incubate cells and assess knockout efficiency after 48-72 hours.

-

| Delivery Method | Cargo | Pros | Cons | Typical Efficiency |

| Plasmid Transfection | DNA | Cost-effective, readily available | Lower efficiency in some cell types, potential for integration, prolonged Cas9 expression can increase off-targets | 10-80% |

| mRNA Transfection | RNA | Transient expression, lower risk of integration | RNA instability | 20-90% |

| RNP Electroporation | Protein/RNA | Rapid action, transient, low off-target effects[12] | Higher cost for purified protein and synthetic sgRNA, requires optimization | 50-95% |

| Lentiviral Transduction | DNA | High efficiency in a broad range of cells, including primary and non-dividing cells[12][13] | Risk of random integration, more complex to produce | >90% |

Protocol 3: Selection and Validation of Gene Knockout

3.1. Single-Cell Cloning:

-

Objective: To isolate and expand individual cells to generate clonal cell lines with homozygous or heterozygous knockouts.

-

Procedure:

-

After delivery of CRISPR components, dilute the cell suspension to a concentration of approximately 10 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate (resulting in a statistical average of 1 cell per well).[14]

-

Alternatively, use fluorescence-activated cell sorting (FACS) to deposit single GFP-positive cells (if using a reporter plasmid like pX458) into each well of a 96-well plate.[14]

-

Allow the single cells to grow into colonies over 2-3 weeks, monitoring them by microscopy.

-

Expand the resulting clones for further analysis.

-

3.2. Genomic Validation:

-

Objective: To confirm the presence of indels at the target locus.

-

Procedure (T7 Endonuclease I Assay):

-

Isolate genomic DNA from the expanded clones.[15]

-

Amplify the target region by PCR using primers flanking the sgRNA target site.

-

Denature and re-anneal the PCR products to form heteroduplexes between wild-type and mutated DNA strands.

-

Treat the annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA.[15]

-

Analyze the digested products by gel electrophoresis. The presence of cleaved fragments indicates the presence of indels.[15]

-

-

Procedure (Sanger Sequencing):

-

Amplify the target region by PCR from the genomic DNA of the clonal cell lines.

-

Purify the PCR product and send it for Sanger sequencing.[15][16]

-

Analyze the sequencing chromatograms for the presence of overlapping peaks downstream of the cut site, which indicates the presence of indels. For clonal populations, a clean sequence with an insertion or deletion should be visible.[15]

-

3.3. Protein Validation:

-

Objective: To confirm the absence of the target protein, which is the functional readout of a successful knockout.[17]

-

Procedure (Western Blot):

-

Prepare protein lysates from the wild-type and knockout clonal cell lines.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the target protein.

-

Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein bands.

-

The absence of a band at the expected molecular weight in the knockout clones confirms the successful knockout at the protein level.[16]

-

| Validation Method | Level of Validation | Information Provided |

| T7 Endonuclease I Assay | Genomic | Semi-quantitative assessment of indel frequency in a mixed population.[15] |

| Sanger Sequencing | Genomic | Confirms the presence and sequence of indels in clonal populations.[16][18] |

| Next-Generation Sequencing (NGS) | Genomic | Quantitative analysis of on-target and off-target indel frequencies.[18] |

| Western Blot | Protein | Confirms the absence of the target protein.[16][17][18] |

| Mass Spectrometry | Protein | Provides a highly sensitive and quantitative measure of protein expression.[17][18] |

Signaling Pathway Disruption Example

Gene knockout is a powerful tool to study the function of a specific protein in a signaling pathway. For example, knocking out a key kinase in the MAPK/ERK pathway can help elucidate its role in cell proliferation and survival.

References

- 1. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]

- 2. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biocompare.com [biocompare.com]

- 4. synthego.com [synthego.com]

- 5. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]

- 6. idtdna.com [idtdna.com]

- 7. Generalizable sgRNA design for improved CRISPR/Cas9 editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. synthego.com [synthego.com]

- 9. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. synthego.com [synthego.com]

- 11. idtdna.com [idtdna.com]

- 12. CRISPR/Cas9 delivery methods [takarabio.com]

- 13. mdpi.com [mdpi.com]

- 14. Protocol: CRISPR gene knockout protocol (Part 3): Single Cell Isolation and Positive Clones Validation_Vitro Biotech [vitrobiotech.com]

- 15. genemedi.net [genemedi.net]

- 16. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]

- 17. How to Validate a CRISPR Knockout [biognosys.com]

- 18. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]

Designing High-Fidelity Guide RNAs for CRISPR-Cas9 Experiments: A Detailed Guide

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The CRISPR-Cas9 system has revolutionized the field of genome editing, offering a powerful and versatile tool for targeted genetic modifications. The specificity and efficiency of this system are critically dependent on the design of the guide RNA (gRNA), which directs the Cas9 nuclease to the desired genomic locus. A well-designed gRNA maximizes on-target cleavage activity while minimizing off-target effects, which are unintended mutations at other locations in the genome. This document provides a comprehensive guide to designing and validating gRNAs for successful CRISPR-Cas9 experiments, including detailed protocols and computational tool recommendations.

The core principle of CRISPR-Cas9 technology is the RNA-guided cleavage of DNA. The gRNA, a synthetic RNA molecule, is composed of two key parts: the CRISPR RNA (crRNA), a ~20-nucleotide sequence complementary to the target DNA, and the trans-activating crRNA (tracrRNA), which serves as a scaffold for Cas9 binding. In most applications, these are combined into a single guide RNA (sgRNA) for simplicity. The Cas9 nuclease, complexed with the sgRNA, scans the genome for a protospacer adjacent motif (PAM) sequence. For the commonly used Streptococcus pyogenes Cas9 (SpCas9), the PAM sequence is 5'-NGG-3', where 'N' can be any nucleotide. Upon PAM recognition, the crRNA portion of the sgRNA binds to the complementary target DNA sequence, activating the nuclease domains of Cas9 to create a double-strand break (DSB).

Section 1: Principles of Guide RNA Design

Effective gRNA design is a multi-step process that involves identifying potential target sites, evaluating their on-target efficacy, and predicting and minimizing off-target activity.

Target Site Selection

The first step is to identify all possible target sites for the gene or genomic region of interest. The primary constraint is the presence of a PAM sequence recognized by the chosen Cas9 variant. For SpCas9, this is the canonical 5'-NGG-3' sequence.

Key Considerations for Target Site Selection:

-

PAM Sequence: The target sequence must be immediately upstream of the PAM.

-

Guide Length: The standard length of the guide sequence (protospacer) is 20 nucleotides.[1]

-

GC Content: A GC content between 40-80% is generally recommended for optimal stability and binding of the gRNA to the target DNA.

-

Genomic Location: For gene knockout experiments, it is advisable to target early exons to increase the likelihood of introducing a frameshift mutation that results in a non-functional protein. For gene editing or knock-in experiments, the target site should be as close as possible to the desired edit location.[2][3]

On-Target Efficiency Prediction

Not all gRNAs are created equal; some will induce cleavage more efficiently than others. Several sequence features have been shown to influence on-target activity. Computational tools have been developed that incorporate these features into scoring algorithms to predict gRNA efficacy.

Factors Influencing On-Target Efficiency:

-

Nucleotide composition at specific positions: Certain nucleotides are favored or disfavored at particular positions within the gRNA sequence and the flanking regions.

-

Secondary structure: Complex secondary structures within the gRNA can interfere with its binding to Cas9 or the target DNA.

-

Chromatin accessibility: The accessibility of the target DNA can influence the efficiency of Cas9 binding and cleavage.

Off-Target Effects and Specificity Analysis

A major concern in CRISPR experiments is the potential for the gRNA to guide Cas9 to unintended genomic locations, leading to off-target mutations. These off-target sites typically have high sequence similarity to the on-target site. Minimizing off-target effects is crucial, especially for therapeutic applications.

Strategies to Minimize Off-Target Effects:

-

Computational Prediction: Utilize bioinformatics tools to scan the genome for potential off-target sites. These tools typically allow for a certain number of mismatches between the gRNA and the DNA sequence.

-

gRNA Design: Select gRNAs with the fewest predicted off-target sites, particularly those with mismatches in the "seed" region (the 8-12 nucleotides closest to the PAM), as mismatches in this region are less tolerated by Cas9.

-